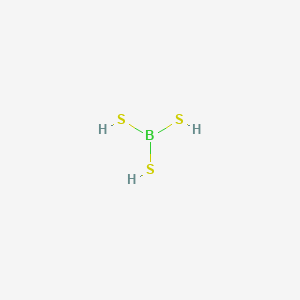
Borotrithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borotrithioic acid is a chemical compound that contains boron, sulfur, and hydrogen atoms. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Borotrithioic acid can be synthesized through several methods. One common approach involves the reaction of boron trichloride with hydrogen sulfide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of boron-containing precursors and sulfur sources, which are reacted under specific conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process often includes steps such as distillation, crystallization, and filtration to obtain high-purity this compound. The choice of raw materials, reaction conditions, and purification methods can significantly impact the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Borotrithioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of boron and sulfur atoms.
Common Reagents and Conditions
Oxidation Reactions: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions, depending on the desired outcome.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involving this compound can be carried out using various nucleophiles or electrophiles. Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boron oxides and sulfur oxides, while reduction reactions can produce boron hydrides and sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Borotrithioic acid has a wide range of scientific research applications, including:
Chemistry: In organic synthesis, this compound is used as a reagent for the formation of boron-sulfur bonds. It is also employed in the development of new catalysts and materials.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: In industrial processes, this compound is used in the production of advanced materials, such as boron-sulfur polymers and composites. It is also utilized in the development of new chemical sensors and detection systems.
Mecanismo De Acción
The mechanism of action of borotrithioic acid involves its interaction with specific molecular targets and pathways. The compound’s boron and sulfur atoms play a crucial role in its reactivity and binding affinity. In biological systems, this compound can interact with enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Borotrithioic acid can be compared with other boron-containing compounds, such as boronic acids and borinic acids. While boronic acids contain a boron atom bonded to two hydroxyl groups, borinic acids have a boron atom bonded to one hydroxyl group and one hydrogen atom. This compound, on the other hand, contains boron bonded to sulfur atoms, giving it unique properties and reactivity.
Similar Compounds
Boronic Acids: These compounds are widely used in organic synthesis and medicinal chemistry. They are known for their ability to form reversible covalent bonds with diols and other nucleophiles.
Borinic Acids: These compounds have applications in catalysis and materials science. They are less studied than boronic acids but offer interesting reactivity and properties.
Boric Acid: A simple boron-containing compound with applications in antiseptics, insecticides, and industrial processes.
Propiedades
Número CAS |
13775-36-5 |
|---|---|
Fórmula molecular |
BH3S3 |
Peso molecular |
110.0 g/mol |
Nombre IUPAC |
borotrithioic acid |
InChI |
InChI=1S/BH3S3/c2-1(3)4/h2-4H |
Clave InChI |
HVAFGESYLSBECZ-UHFFFAOYSA-N |
SMILES canónico |
B(S)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


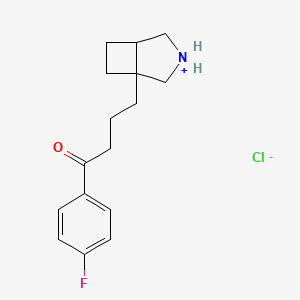
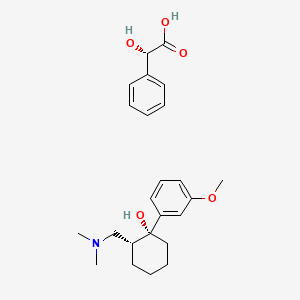
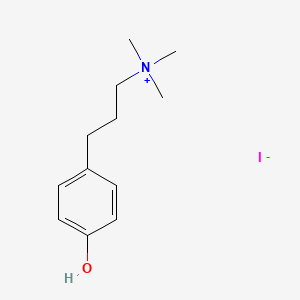
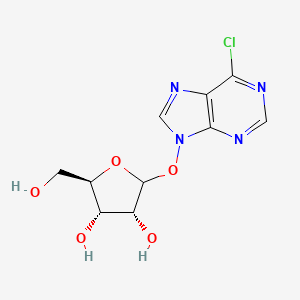
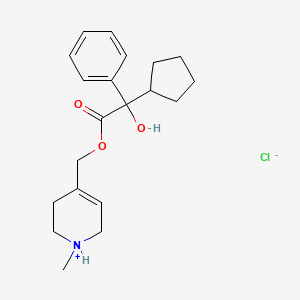
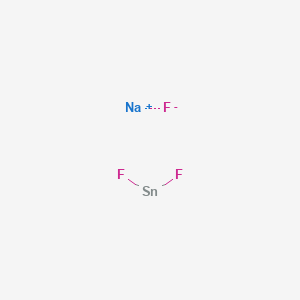

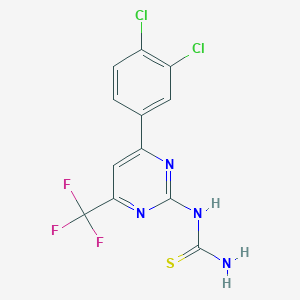
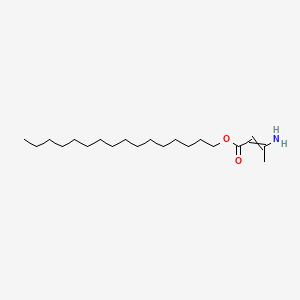
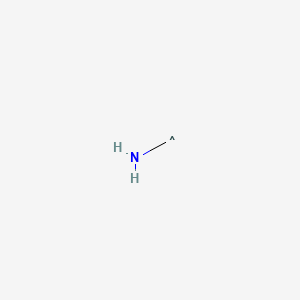
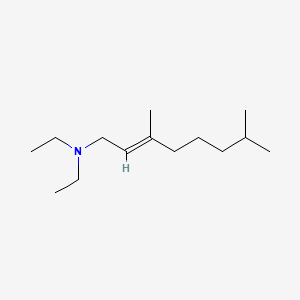


![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
